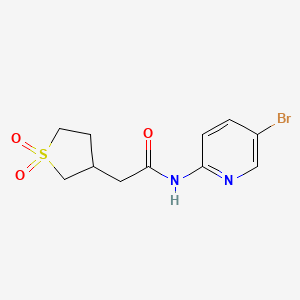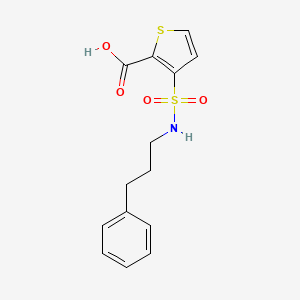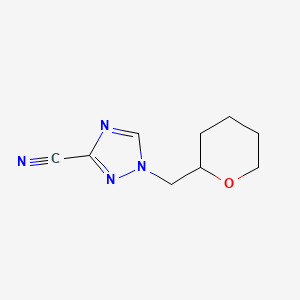
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide, commonly known as BPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTA is a heterocyclic compound that contains a pyridine ring and a dioxothiolane ring. It has been synthesized through different methods, and its mechanism of action and physiological effects have been widely studied.
作用机制
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in the growth and proliferation of cancer cells. BPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of HDACs, BPTA can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
BPTA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that BPTA can inhibit the growth of cancer cells, and it has been shown to induce apoptosis in a variety of cancer cell lines. BPTA has also been shown to have anti-inflammatory effects, and it has been investigated for its potential as an anti-inflammatory agent. Additionally, BPTA has been shown to have antioxidant properties, and it has been studied for its potential as an antioxidant.
实验室实验的优点和局限性
One advantage of BPTA is its ability to form stable complexes with metals, which makes it useful as a ligand in coordination chemistry. Additionally, BPTA has been shown to have potential as an anticancer agent, which makes it a promising candidate for further study. However, one limitation of BPTA is its relatively low solubility in water, which can make it difficult to work with in some applications.
未来方向
There are several future directions for the study of BPTA. One area of interest is the development of BPTA-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of BPTA as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, the use of BPTA as a ligand in coordination chemistry and its potential applications in materials science warrant further investigation.
合成方法
BPTA can be synthesized through a multi-step process that involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. The resulting compound is then reacted with 3-mercapto-1,2-dioxolane to form BPTA.
科学研究应用
BPTA has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been used as a ligand in coordination chemistry, and its ability to form stable complexes with metals has been investigated. BPTA has also been studied for its potential as an anticancer agent, and its ability to inhibit the growth of cancer cells has been demonstrated in vitro. Additionally, BPTA has been investigated for its potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-1-2-10(13-6-9)14-11(15)5-8-3-4-18(16,17)7-8/h1-2,6,8H,3-5,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPKABHBSAWECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)
![2-{(E)-2-[4-(difluoromethoxy)phenyl]vinyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B7567535.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)







![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7567594.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)
